molecular formula C21H19F2N3O2 B2814764 3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021075-64-8

3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B2814764
CAS RN: 1021075-64-8
M. Wt: 383.399
InChI Key: DQLXQOTVFDUFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that belongs to the class of pyridazine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and inflammation.

Scientific Research Applications

Fluorinated Molecules in Pharmaceutical Synthesis

Fluorinated molecules have pivotal roles in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties. A study demonstrates the synthesis of difluorinated compounds using a rhodium(III)-catalyzed alkenylation of various benzamides, showing the relevance of difluorinated benzamides in elaborating complex organic molecules. This process underscores the importance of such compounds in designing drugs with enhanced metabolic stability and binding affinity (Cui et al., 2023).

PET Imaging Agents

Fluorinated benzamides have been explored for their potential in Positron Emission Tomography (PET) imaging. The synthesis of 2,6-difluoro derivatives as PET imaging agents signifies the role of fluorinated benzamides in developing diagnostic tools for diseases like cancer, showcasing their utility in biomedical research (Wang et al., 2013).

Potassium Channel Openers for Epilepsy Treatment

Research into N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers indicates the therapeutic potential of difluorinated benzamides in treating neurological disorders such as epilepsy. These compounds' activity in animal models of epilepsy and pain highlights their significance in developing new treatments for such conditions (Amato et al., 2011).

Cardiotonic Agents

The synthesis and study of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents demonstrate the potential of pyridazinone and related benzamide derivatives in developing heart disease treatments. These compounds' cardiotonic activities, compared to known drugs, underscore their importance in medicinal chemistry (Wang et al., 2008).

properties

IUPAC Name

3,4-difluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-14-3-5-15(6-4-14)19-9-10-20(27)26(25-19)12-2-11-24-21(28)16-7-8-17(22)18(23)13-16/h3-10,13H,2,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLXQOTVFDUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide

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